4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, also known by its CAS number 898431-94-2, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes methoxy and piperazine functionalities, which are often associated with pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C21H29N3O4S
- Molecular Weight : 419.53766 g/mol
- CAS Number : 898431-94-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide linkages and the introduction of piperazine moieties. The synthetic route often employs standard techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure. For example, one method involves the reaction of a sulfonamide precursor with a substituted piperazine derivative to form the final product.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing similar piperazine structures have shown effectiveness in inhibiting various cancer cell lines:
Compound | Target Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT116 (Colon cancer) | 0.64 |
Compound B | KMS-12 BM (Multiple Myeloma) | 1.40 |
Compound C | SNU16 (Gastric cancer) | 0.77 |
These findings suggest that the structural components of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored due to its structural similarity to known kinase inhibitors. Studies have shown that similar sulfonamide derivatives can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression:
- EGFR Inhibition : Compounds with similar structures have been reported to bind effectively to the ATP-binding pocket of EGFR, exhibiting IC50 values in the low nanomolar range.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinase Activity : By binding to the active sites of kinases, it may prevent phosphorylation processes essential for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that such compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Several studies have documented the pharmacological effects of similar compounds:
- Study on Anticancer Effects : A study investigated a related sulfonamide derivative's effects on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.5 μM.
- Kinase Inhibition Study : Another research focused on a series of piperazine-containing compounds, demonstrating their ability to inhibit various kinases involved in tumor growth and metastasis.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)29-4)30(26,27)23-16-21(25-13-11-24(2)12-14-25)18-5-7-19(28-3)8-6-18/h5-10,15,21,23H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXODJYMUJNSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.